molecular formula C13H13N B1294852 3-Methyl-4-phenylaniline CAS No. 63019-97-6

3-Methyl-4-phenylaniline

Cat. No. B1294852
Key on ui cas rn: 63019-97-6
M. Wt: 183.25 g/mol
InChI Key: MHXYCLFSHMBXSD-UHFFFAOYSA-N
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Patent
US06350907B1

Procedure details

2-Methyl-4-nitro-1-phenylbenzene (12.7 gm, 60 mmol) was dissolved in ethanol (260 mL) and hydrogenated over 10% palladium on charcoal (1.27gm) at 3 bar and 20° C. for 2 h. The mixture was filtered through Arbocel filter aid, washing with ethyl acetate. The filtrate was concentrated under reduced pressure to give 4-amino-2-methyl-1-phenylbenzene (10.49 gm, 95%) as a pinkish brown oil.
Name
2-Methyl-4-nitro-1-phenylbenzene
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)C.[Pd]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
2-Methyl-4-nitro-1-phenylbenzene
Quantity
12.7 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])C1=CC=CC=C1
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.27 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Arbocel
FILTRATION
Type
FILTRATION
Details
filter aid
WASH
Type
WASH
Details
washing with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.49 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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